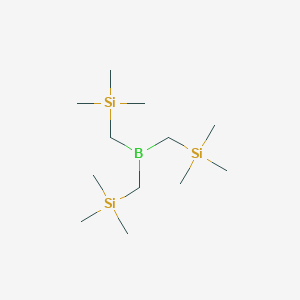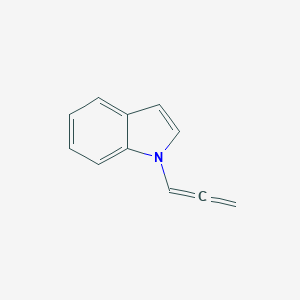
4,4'-二异丙基联苯
描述
4,4’-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the para positions of each phenyl ring. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .
科学研究应用
4,4’-Diisopropylbiphenyl has several applications in scientific research:
作用机制
Mode of Action
It is known that the compound is used in the manufacture of polymers and films possessing high heat resistance and strength . The exact biochemical interactions and changes resulting from these interactions are yet to be elucidated.
Biochemical Pathways
It has been used in the isopropylation of biphenyls . The isopropylation of biphenyl occurred predominantly to form 4-isopropylbiphenyl (4-IPBP) from biphenyl and 4,4’-Diisopropylbiphenyl from 4-IPBP
Result of Action
As a chemical used in the manufacture of polymers and films, it is likely to have significant effects on the physical properties of these materials . .
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. One common method involves the reaction of biphenyl with propene in the presence of an acidic crystalline molecular sieve catalyst, such as SAPO-11 or ZSM-12 . The reaction is typically carried out at elevated temperatures to ensure high selectivity and yield of the 4,4’-diisopropylbiphenyl isomer .
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the production of 4,4’-diisopropylbiphenyl. This method involves passing biphenyl and propene through a solid acid catalyst in a solvent like decalin. The continuous flow process allows for better control over reaction conditions and higher efficiency .
化学反应分析
Types of Reactions
4,4’-Diisopropylbiphenyl undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Major Products
相似化合物的比较
Similar Compounds
4,4’-Dihydroxybiphenyl: A derivative where the isopropyl groups are replaced by hydroxyl groups.
4,4’-Dicarboxybiphenyl: A derivative with carboxyl groups instead of isopropyl groups.
4-Isopropylbiphenyl: A compound with a single isopropyl group attached to one of the phenyl rings.
Uniqueness
4,4’-Diisopropylbiphenyl is unique due to its high stability and specific chemical properties, which make it suitable for applications requiring robust materials. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility in various chemical processes .
属性
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891217 | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18970-30-4 | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 4,4'-Diisopropylbiphenyl?
A1: 4,4'-Diisopropylbiphenyl has the molecular formula C18H22 and a molecular weight of 238.37 g/mol.
Q2: How is 4,4'-Diisopropylbiphenyl typically synthesized?
A2: 4,4'-Diisopropylbiphenyl is primarily synthesized through the isopropylation of biphenyl using propylene as the alkylating agent. This reaction is typically catalyzed by zeolites, with H-Mordenite being a particularly effective catalyst for achieving high selectivity towards the desired 4,4'-isomer. [, , , ]
Q3: What spectroscopic techniques are commonly used to characterize 4,4'-Diisopropylbiphenyl?
A3: Common techniques used for characterizing 4,4'-Diisopropylbiphenyl include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies the compound within complex mixtures based on its mass-to-charge ratio. []
- High-Performance Liquid Chromatography (HPLC): Separates and analyzes the compound and its potential oxidation products based on their interactions with a stationary phase. []
- Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques provide valuable information about the electronic structure and hindered internal rotation of the isopropyl groups in 4,4'-Diisopropylbiphenyl anion radicals. [, ]
Q4: What are the primary applications of 4,4'-Diisopropylbiphenyl?
A4: 4,4'-Diisopropylbiphenyl is mainly used as a chemical intermediate in the production of:
- Antioxidants: 4,4'-Diisopropylbiphenyl and its derivatives exhibit antioxidant properties, making them suitable for protecting materials from degradation caused by oxidation. []
Q5: Are there alternative catalysts for the synthesis of 4,4'-Diisopropylbiphenyl besides H-Mordenite?
A5: While H-Mordenite is highly effective, researchers have investigated other catalysts for 4,4'-Diisopropylbiphenyl synthesis. These include:
- Dealuminated H-Mordenite: Exhibiting enhanced catalytic activity and selectivity due to reduced coke deposition. [, ]
- Ceria-modified H-Mordenite: Effectively deactivates external acid sites, mitigating the isomerization of 4,4'-Diisopropylbiphenyl at high temperatures. [, ]
- Other Zeolites: Large-pore zeolites like SSZ-24, MAPO-5, SSZ-31, and ZSM-12, though less selective than H-Mordenite, demonstrate potential for 4,4'-Diisopropylbiphenyl production. []
Q6: How does the pressure of propylene affect the isopropylation of biphenyl?
A7: Studies have shown that increasing propylene pressure can enhance the selectivity towards 4,4'-Diisopropylbiphenyl in the isopropylation reaction. This effect is attributed to the higher concentration of propylene in the catalyst pores, promoting the formation of the desired isomer. []
Q7: In what solvent systems has the solubility of 4,4'-Diisopropylbiphenyl been studied?
A7: 4,4'-Diisopropylbiphenyl's solubility has been investigated in various solvent systems, including:
- Decalin: Used as a solvent in the continuous process of biphenyl isopropylation. []
- Tetrahydrofuran (THF): Effective in dissolving polystyrene-4,4'-Diisopropylbiphenyl copolymer films for large-area graphene transfer applications. []
Q8: Are there any reported applications of 4,4'-Diisopropylbiphenyl related to material science?
A9: Yes, a recent study highlighted the use of a softened polystyrene incorporating 4,4'-Diisopropylbiphenyl for large-area graphene transfer. The incorporation of 4,4'-Diisopropylbiphenyl improved the solubility of the polymer film in tetrahydrofuran, enabling a clean and efficient transfer process without cracking or residue. []
Q9: Have there been any computational studies on 4,4'-Diisopropylbiphenyl?
A10: Yes, computational chemistry has been employed to investigate the hindered internal rotation of alkyl groups in 4,4'-Diisopropylbiphenyl anion radicals. Researchers have used the Lennard-Jones 6–12 potential to calculate the energy difference of non-bonding interatomic interactions, providing insights into the conformational dynamics of the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)






